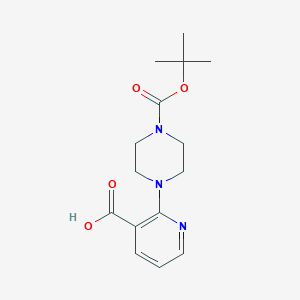

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl group attached to the piperazine ring and a nicotinic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl group. This is usually achieved by reacting piperazine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

Coupling with Nicotinic Acid: The protected piperazine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free piperazine derivative.

Substitution: The nicotinic acid moiety can undergo substitution reactions, where the carboxyl group can be converted to esters or amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

Substitution: Reagents such as thionyl chloride (SOCl2) for esterification or carbodiimides for amidation.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Free piperazine derivative.

Substitution: Esters or amides of nicotinic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Biology:

Protein Degradation: Utilized in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

Drug Design: Investigated for its potential as a pharmacophore in drug design.

Medicine:

Antituberculosis Research: Derivatives of this compound have been studied for their potential as antituberculosis agents.

Cancer Research: Used in the synthesis and screening of novel compounds for their effects on cancer cell viability.

Industry:

Chemical Conjugates: Employed in the creation of chemical conjugates for various industrial applications.

Wirkmechanismus

The exact mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The biochemical pathways affected by this compound are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate: Similar in structure but contains an acetic acid moiety instead of nicotinic acid.

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: Contains a benzoic acid moiety instead of nicotinic acid.

2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Contains a pyridinyl acetic acid moiety.

Uniqueness: 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the nicotinic acid moiety

Biologische Aktivität

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, also known by its CAS number 902835-85-2, is a chemical compound that belongs to the class of piperazine derivatives. This compound features a tert-butoxycarbonyl (Boc) group attached to a piperazine ring and a nicotinic acid moiety. Its unique structural attributes suggest potential biological activities, particularly in pharmacological contexts.

- Molecular Formula : C15H21N3O4

- Molecular Weight : 303.35 g/mol

- CAS Number : 902835-85-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and ion channels. The exact mechanism of action remains under investigation, but it is believed that the compound may modulate neurotransmitter systems due to its structural similarity to nicotinic acid and piperazine derivatives.

Pharmacological Effects

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activation, potentially offering therapeutic effects in neurodegenerative diseases.

- Antioxidant Activity : Initial studies suggest that derivatives of nicotinic acid exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, which may extend to this derivative.

Comparative Analysis with Related Compounds

In Vitro Studies

In vitro studies on related nicotinic acid derivatives have demonstrated their capability to modulate lipid metabolism and exhibit cytotoxic effects against cancer cell lines. For instance, nicotinic acid has been shown to reduce triglyceride synthesis in hepatocytes, suggesting potential applications in metabolic disorders .

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) highlighted the potential for similar compounds to induce apoptosis through modulation of cellular signaling pathways. The findings indicated that these compounds could enhance the efficacy of standard chemotherapeutics like doxorubicin when used in combination therapies .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits some irritant properties (e.g., skin and eye irritation), further toxicological evaluations are necessary to establish comprehensive safety profiles for therapeutic applications .

Eigenschaften

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJPSKVYOSWDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378110 |

Source

|

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902835-85-2 |

Source

|

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.